

# ART0380: A Technical Overview of Preclinical and Clinical Investigations

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the in vitro and in vivo studies of **ART0380**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. **ART0380** is under investigation as an oral anti-cancer agent, both as a monotherapy and in combination with DNA-damaging agents, for the treatment of advanced or metastatic solid tumors.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

### **Core Mechanism of Action**

ART0380 is an ATP-competitive inhibitor of the ATR kinase, a critical regulator of the DNA damage response (DDR) pathway.[3] By binding to the ATP pocket of the ATR-ATRIP complex, ART0380 effectively inhibits its enzymatic activity.[3] This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which disrupts the cell's ability to arrest the cell cycle in response to DNA damage and leads to the collapse of stalled replication forks, ultimately resulting in cell death.[4] This mechanism is particularly effective in cancer cells with existing DNA repair deficiencies, such as those with mutations in the ATM gene, creating a synthetic lethal interaction.

# **Quantitative In Vitro Data**

The following tables summarize the key quantitative data from in vitro studies of **ART0380**.



Assay Type	Target/Cell Line	Result	Reference
Biochemical Assay	ATR-ATRIP complex	IC50: 51.7 nM	[3]
Cellular Assay	Phospho-Chk1 (Ser345) Inhibition	IC50: 22 nM	
Cell Growth Inhibition	LoVo (colorectal cancer)	EC50: 1 μM	
NCI-H23 (lung cancer)	EC50: 0.13 μM		-
CCD-18Co (normal fibroblast)	EC50: 6.4 μM		

## **Quantitative In Vivo Data**

The following table summarizes key quantitative data from in vivo xenograft studies of ART0380.

Model Type	Cancer Type	Treatment	Key Findings	Reference
Xenograft	ATM-deficient	ART0380 (30 or 50 mg/kg)	Tumor growth inhibition	
Patient-Derived Xenograft (PDX)	ATM-deficient (p.E473*)	ART0380 (100 mg/kg)	Tumor regression	
CDX and PDX models	ATM-negative	ART0380 in combination with irinotecan	Robust tumor growth inhibition and regressions	_

# Clinical Efficacy (STELLA Trial - NCT04657068)

The following table summarizes key clinical efficacy data from the Phase 1/2a STELLA trial of **ART0380** in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.

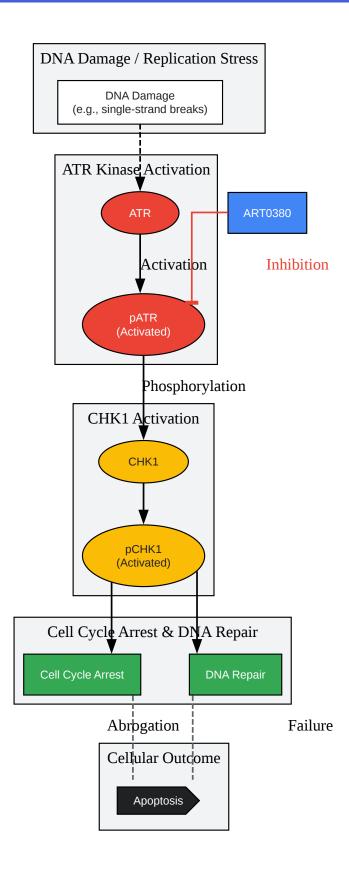


Patient Population	Confirmed Overall Response Rate (cORR)	Reference
ATM-deficient (ATM-low or ATM-negative)	37%	[5]
ATM-negative	50%	[5]

# **Signaling Pathway and Experimental Workflow Visualizations**

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

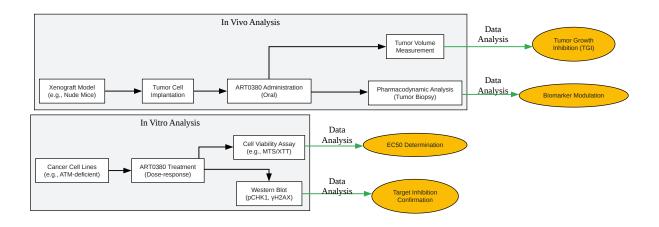




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Caption: ART0380 inhibits ATR, preventing CHK1 activation and leading to apoptosis.





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Caption: Workflow for in vitro and in vivo evaluation of ART0380.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used in the in vitro and in vivo studies of **ART0380**.

## In Vitro Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of **ART0380** in cancer cell lines.

General Protocol:



- Cell Seeding: Cancer cell lines (e.g., LoVo, NCI-H23) and a normal cell line (e.g., CCD-18Co) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of ART0380 for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or XTT, which measures mitochondrial metabolic activity.
- Data Analysis: The absorbance is read using a plate reader, and the data is normalized to untreated controls. The EC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

## Western Blot Analysis for Phospho-CHK1

Objective: To confirm the on-target activity of **ART0380** by measuring the inhibition of CHK1 phosphorylation.

#### General Protocol:

- Cell Treatment and Lysis: Cells are treated with ART0380 for a defined period. Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., pCHK1 Ser345). A primary antibody for total CHK1 and a loading control (e.g., β-actin or GAPDH) are used for normalization.



- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Band intensities are quantified using densitometry software. The ratio of pCHK1 to total CHK1 is calculated and normalized to the loading control.

## In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ART0380 in a living organism.

#### General Protocol:

- Cell Line Selection and Implantation: Human cancer cell lines, particularly those with ATM deficiency, are selected. A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously implanted into immunocompromised mice (e.g., nude mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.
- Drug Administration: ART0380 is administered orally at specified doses and schedules (e.g., daily, intermittently). The vehicle used for the control group is administered on the same schedule.
- Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., (length x width²) / 2).
- Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a
  predetermined size. Tumor growth inhibition (TGI) is calculated by comparing the tumor
  volumes in the treated groups to the control group. Tumors may also be excised for
  pharmacodynamic analysis (e.g., western blot for biomarkers like yH2AX).

## Conclusion



**ART0380** has demonstrated a compelling preclinical profile as a potent and selective ATR inhibitor with significant anti-tumor activity, particularly in cancers with ATM deficiency. The in vitro and in vivo data support its mechanism of action and provide a strong rationale for its ongoing clinical development. The favorable pharmacokinetic and safety profile observed in early clinical trials, coupled with encouraging efficacy signals, positions **ART0380** as a promising therapeutic agent in the landscape of DNA damage response inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various solid tumors.

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